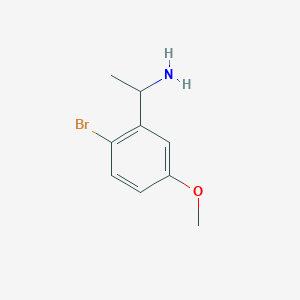

1-(2-Bromo-5-methoxyphenyl)ethan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12BrNO |

|---|---|

Molecular Weight |

230.10 g/mol |

IUPAC Name |

1-(2-bromo-5-methoxyphenyl)ethanamine |

InChI |

InChI=1S/C9H12BrNO/c1-6(11)8-5-7(12-2)3-4-9(8)10/h3-6H,11H2,1-2H3 |

InChI Key |

HJOPCDKLJNZKIA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=CC(=C1)OC)Br)N |

Origin of Product |

United States |

Contextualization Within Halogenated Aromatic Amine Chemistry

Halogenated aromatic amines are a class of organic compounds that serve as fundamental intermediates in a wide array of chemical industries. They are particularly crucial as precursors for pharmaceuticals, agricultural chemicals, and advanced materials such as organic dyes and photosensitive conductors. google.com The presence of both a halogen and an amine group on an aromatic ring imparts a unique reactivity profile. The amine group can be transformed into a diazonium salt, which is a versatile intermediate for introducing a variety of other functional groups through reactions like the Sandmeyer reaction. google.com

The synthesis of these compounds can be approached in several ways, including the direct halogenation of aromatic amines or the amination of aromatic halides. google.comacs.orgacs.org Direct halogenation can sometimes lead to a mixture of isomers, making purification challenging. google.com Conversely, methods like the Ullmann reaction or modern palladium-catalyzed Buchwald-Hartwig amination provide more controlled routes for forming the carbon-nitrogen bond on a pre-halogenated ring. google.com The reactivity of the halogen atom (I > Br ≈ F > Cl in some base-promoted aminations) is a key consideration in synthetic planning. acs.org The specific arrangement of the bromo and amine groups in 1-(2-Bromo-5-methoxyphenyl)ethan-1-amine places it firmly within this versatile class of chemical building blocks.

Significance of the 2 Bromo 5 Methoxyphenyl Moiety in Organic Synthesis

The 2-Bromo-5-methoxyphenyl structural unit, which forms the core of the title compound, is a significant moiety in organic synthesis due to the distinct roles of its functional groups. The bromine atom is a particularly useful handle for synthetic chemists, primarily serving as a reactive site for transition metal-catalyzed cross-coupling reactions. Techniques such as Suzuki, Heck, and Sonogashira couplings allow for the formation of new carbon-carbon bonds at the bromine-bearing position, enabling the construction of more complex molecular architectures.

The methoxy (B1213986) group (-OCH3), an electron-donating group, influences the electronic properties of the aromatic ring. It activates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the ortho and para positions. This electronic influence can affect the reactivity of the entire molecule and its potential interactions in biological systems. Diarylsulphonamides containing bromo- and methoxy-substituted phenyl rings, for instance, have been investigated as potent cytotoxic agents that target tubulin, a key protein involved in cell division. nih.govsemanticscholar.org In these studies, the substituted phenyl ring was found to be crucial for the compound's biological activity. nih.govsemanticscholar.org This highlights the utility of the 2-bromo-5-methoxyphenyl moiety as a scaffold in medicinal chemistry for developing new therapeutic agents.

Derivatization and Analogue Synthesis in 1 2 Bromo 5 Methoxyphenyl Ethan 1 Amine Research

Synthesis of Substituted Amine Derivatives

The primary amine group in 1-(2-bromo-5-methoxyphenyl)ethan-1-amine is a key site for derivatization, allowing for the introduction of a wide range of functional groups through well-established synthetic methodologies. The most common of these are N-alkylation and N-acylation reactions, which yield secondary and tertiary amines, and amides, respectively.

N-Alkylation: This process involves the reaction of the primary amine with an alkyl halide or a carbonyl compound via reductive amination. Direct alkylation with alkyl halides can sometimes lead to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. Reductive amination, a more controlled approach, involves the initial formation of an imine or enamine by reacting the primary amine with an aldehyde or ketone, followed by reduction to the corresponding secondary or tertiary amine.

N-Acylation: The reaction of the primary amine with acyl chlorides, acid anhydrides, or carboxylic acids (in the presence of a coupling agent) readily forms a stable amide bond. This transformation is often high-yielding and tolerates a wide variety of functional groups on the acylating agent.

Below is a table illustrating potential substituted amine derivatives of this compound:

| Starting Material | Reagent | Reaction Type | Product |

| This compound | Benzyl bromide | N-Alkylation | N-Benzyl-1-(2-bromo-5-methoxyphenyl)ethan-1-amine |

| This compound | Acetone, NaBH(OAc)₃ | Reductive Amination | N-Isopropyl-1-(2-bromo-5-methoxyphenyl)ethan-1-amine |

| This compound | Acetyl chloride | N-Acylation | N-(1-(2-Bromo-5-methoxyphenyl)ethyl)acetamide |

| This compound | Benzoic acid, DCC | N-Acylation | N-(1-(2-Bromo-5-methoxyphenyl)ethyl)benzamide |

This table is illustrative and based on general organic synthesis principles.

Exploration of Variations on the Aromatic Ring

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom on the aromatic ring is a versatile handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This is a highly effective method for introducing new aryl or alkyl groups. wikipedia.orgnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine. wikipedia.orglibretexts.org This is a key method for synthesizing diarylamines or N-aryl alkylamines.

The following table provides examples of potential aromatic ring variations through these cross-coupling reactions:

| Starting Material | Coupling Partner | Reaction Type | Product |

| This compound | Phenylboronic acid | Suzuki-Miyaura Coupling | 1-(5-Methoxy-[1,1'-biphenyl]-2-yl)ethan-1-amine |

| This compound | Aniline | Buchwald-Hartwig Amination | 1-(5-Methoxy-2-(phenylamino)phenyl)ethan-1-amine |

| This compound | Pyrrolidine | Buchwald-Hartwig Amination | 1-(5-Methoxy-2-(pyrrolidin-1-yl)phenyl)ethan-1-amine |

This table is illustrative and based on established cross-coupling methodologies.

Further modifications could involve altering the methoxy (B1213986) group, for instance, through demethylation to a phenol, followed by re-alkylation with different alkyl groups to explore the impact of this substituent's size and electronics.

Design and Synthesis of Novel Scaffolds Incorporating the Ethanamine Moiety

The this compound structure can be incorporated into larger, more complex molecular scaffolds, particularly heterocyclic systems. A prominent example of a reaction that can achieve this is the Pictet-Spengler reaction . mdpi.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization to form a tetrahydroisoquinoline. arkat-usa.org

For this compound, this would involve a two-step process. First, the primary amine would need to be converted to a phenethylamine (B48288) derivative where the aromatic ring is attached to a two-carbon-amine chain. Following this, the Pictet-Spengler reaction with a suitable carbonyl compound would lead to the formation of a novel tetrahydroisoquinoline scaffold.

The table below illustrates potential novel scaffolds that could be synthesized from a phenethylamine precursor derived from the title compound:

| Phenethylamine Precursor | Carbonyl Compound | Resulting Scaffold |

| 2-(2-Bromo-5-methoxyphenyl)ethan-1-amine | Formaldehyde | 7-Bromo-4-methoxy-1,2,3,4-tetrahydroisoquinoline |

| 2-(2-Bromo-5-methoxyphenyl)ethan-1-amine | Acetaldehyde | 7-Bromo-1-methyl-4-methoxy-1,2,3,4-tetrahydroisoquinoline |

| 2-(2-Bromo-5-methoxyphenyl)ethan-1-amine | Acetone | 7-Bromo-1,1-dimethyl-4-methoxy-1,2,3,4-tetrahydroisoquinoline |

This table presents hypothetical products based on the general principles of the Pictet-Spengler reaction.

Regioselectivity and Chemoselectivity in Derivatization Pathways

The presence of multiple reactive sites in this compound—the primary amine, the bromine atom, and the electron-rich aromatic ring—necessitates careful consideration of regioselectivity and chemoselectivity in its derivatization.

Regioselectivity in Electrophilic Aromatic Substitution: The directing effects of the existing substituents on the aromatic ring govern the position of any further electrophilic substitution. The methoxy group (-OCH₃) is a strongly activating, ortho-, para-director due to its ability to donate electron density into the ring via resonance. organicchemistrytutor.com The bromine atom (-Br) is a deactivating, yet ortho-, para-directing group. chegg.comyoutube.com The alkylamine side chain is also an activating, ortho-, para-director.

In the case of this compound, the positions ortho and para to the strongly activating methoxy group are C4 and C6. The position ortho to the bromo group is C3, and the position para is C5 (already substituted with the methoxy group). The positions ortho to the ethanamine group are C1 (already substituted) and C3. The position para to the ethanamine group is C4. Considering the combined directing effects, the C4 and C6 positions are the most activated and, therefore, the most likely sites for electrophilic attack, with potential steric hindrance at C6 from the adjacent ethanamine side chain.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. For instance, in reactions involving both the amine and the aryl bromide, the choice of reagents and conditions is critical.

Amine vs. Aryl Bromide: In palladium-catalyzed cross-coupling reactions, the aryl bromide is the reactive site, while the amine group typically remains intact, especially if it is protected or if the reaction conditions are not conducive to its participation as a nucleophile.

Amine vs. Aromatic Ring: In acylation or alkylation reactions under basic or neutral conditions, the more nucleophilic primary amine will react preferentially over the aromatic ring. For electrophilic aromatic substitution, acidic conditions are often employed, which would protonate the primary amine to form an ammonium salt. This protonated form is strongly deactivating and a meta-director, which would significantly alter the regioselectivity of the reaction.

Understanding and controlling these selectivity principles is paramount for the rational design and synthesis of new derivatives of this compound.

Advanced Spectroscopic and Computational Characterization of 1 2 Bromo 5 Methoxyphenyl Ethan 1 Amine and Derivatives

Methodologies for Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. For a complete structural assignment of 1-(2-Bromo-5-methoxyphenyl)ethan-1-amine, a suite of NMR experiments would be employed.

¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) (-OCH₃) protons, the methine (-CH) proton, the methyl (-CH₃) protons, and the amine (-NH₂) protons. Chemical shifts (δ) would indicate the electronic environment of each proton, while spin-spin coupling constants (J) would reveal connectivity between adjacent protons.

¹³C NMR (Carbon-13 NMR): This technique identifies the number of chemically non-equivalent carbon atoms and their electronic environments. A proton-decoupled ¹³C NMR spectrum of the title compound would show nine distinct signals corresponding to each carbon atom in the molecule.

2D NMR Techniques: To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals longer-range (2-3 bond) correlations between protons and carbons.

Despite the power of these techniques, specific, publicly available ¹H and ¹³C NMR spectral data for this compound could not be located.

Table 1: Expected ¹H NMR Data for this compound This table illustrates the type of data that would be obtained from a ¹H NMR experiment. Actual chemical shifts and coupling constants would need to be determined experimentally.

| Proton Assignment | Expected Chemical Shift (δ, ppm) Range | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Aromatic-H (3 positions) | 6.5 - 7.5 | d, dd | 2-9 |

| Methine-CH | 4.0 - 5.0 | q | ~7 |

| Methoxy-OCH₃ | 3.7 - 3.9 | s | N/A |

| Amine-NH₂ | 1.5 - 3.0 | br s | N/A |

| Methyl-CH₃ | 1.3 - 1.6 | d | ~7 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

IR Spectroscopy: This method measures the absorption of infrared radiation by a molecule, causing vibrations in its bonds. For this compound, characteristic absorption bands would be expected for the N-H stretching of the amine group (typically around 3300-3500 cm⁻¹), C-H stretching from the aromatic ring and alkyl chain (around 2850-3100 cm⁻¹), C=C stretching from the aromatic ring (around 1450-1600 cm⁻¹), and C-O stretching of the methoxy group (around 1000-1300 cm⁻¹). The C-Br stretch would appear in the fingerprint region at lower wavenumbers (typically 500-650 cm⁻¹).

Raman Spectroscopy: This technique involves inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. Raman spectroscopy would be useful for observing the symmetric aromatic ring breathing modes and other vibrations that may be weak in the IR spectrum.

A search of the scientific literature did not yield any published experimental IR or Raman spectra for this compound.

Table 2: Expected Characteristic Infrared Absorption Bands This table outlines the principal vibrational modes that would be identified by IR and Raman spectroscopy. The exact peak positions and intensities require experimental measurement.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Alkyl Chain | C-H Stretch | 2850 - 2980 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Methoxy (-OCH₃) | C-O Stretch | 1000 - 1300 |

| Bromo-Aryl | C-Br Stretch | 500 - 650 |

Mass Spectrometry Techniques for Molecular Formula Confirmation

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound.

Electron Ionization (EI-MS): This hard ionization technique provides information about the molecular weight via the molecular ion peak (M⁺) and offers structural clues through characteristic fragmentation patterns. Due to the presence of bromine, the molecular ion peak would appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Common fragmentation pathways for phenethylamines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen), which would likely result in a prominent fragment ion.

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer provide a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the molecular formula (C₉H₁₂BrNO) by distinguishing it from other potential formulas with the same nominal mass.

No specific experimental mass spectra or fragmentation studies for this compound have been published in the available literature.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound or one of its salts could be grown, this technique would provide exact bond lengths, bond angles, and torsional angles. It would also reveal information about intermolecular interactions, such as hydrogen bonding involving the amine group, and how the molecules pack in the crystal lattice. This information is invaluable for understanding the molecule's conformation and solid-state properties.

Currently, there are no reported crystal structures for this compound in crystallographic databases.

Computational Chemistry Approaches

In the absence of experimental data, computational chemistry serves as a powerful predictive tool for understanding molecular properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. A typical study would involve:

Geometry Optimization: DFT calculations, using a functional like B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)), would be used to find the lowest energy conformation (the most stable 3D structure) of the molecule in the gas phase.

Electronic Structure Analysis: Once the geometry is optimized, properties such as the distribution of electron density, molecular orbital energies (e.g., HOMO and LUMO), and the molecular electrostatic potential map can be calculated. These analyses provide insights into the molecule's reactivity and intermolecular interaction sites.

No DFT-based studies specifically focused on this compound are available in the current body of scientific literature.

Computational methods can also predict spectroscopic data, which is invaluable for comparison with and interpretation of experimental results.

GIAO for NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating theoretical NMR chemical shifts. By performing a GIAO calculation on the DFT-optimized geometry of this compound, one could predict the ¹H and ¹³C chemical shifts. Comparing these calculated shifts with experimental data is a powerful method for verifying structural assignments.

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies corresponding to IR and Raman spectra. While calculated frequencies often require scaling to match experimental values, they are highly effective for assigning specific absorption bands to particular molecular motions.

There are no published quantum chemical calculations of spectroscopic parameters for this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity and electronic properties of molecules. youtube.comwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. youtube.comtaylorandfrancis.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, chemical reactivity, and polarizability. nih.govnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This indicates higher polarizability and a greater potential for intramolecular charge transfer. For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted benzene (B151609) ring and the nitrogen atom of the amine group, which are the primary sites for nucleophilic attack. Conversely, the LUMO is likely distributed over the benzene ring and influenced by the electron-withdrawing bromine atom, indicating the sites susceptible to electrophilic attack.

Computational studies, typically using Density Functional Theory (DFT), are employed to calculate the energies of these orbitals. nih.govresearchgate.net For related bromo-substituted aromatic compounds, the presence of the halogen can influence the energy levels of the frontier orbitals. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Parameters

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -7.45 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| ELUMO | -0.91 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

Note: Data is representative, based on computational studies of similar structures like 5-bromo-1-{2-[2-(2-chloroethoxy)ethoxy]ethyl}indoline-2,3-dione and should be considered illustrative. nih.gov

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the Lewis-like bonding structure of a molecule, including charge distribution, hybridization, and intramolecular interactions. walisongo.ac.id It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals. This localization allows for the study of charge transfer and delocalization effects, which are crucial for understanding molecular stability.

The key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of charge delocalization. Higher E(2) values indicate stronger interactions and greater stabilization of the molecule.

Table 2: Representative NBO Analysis - Second Order Perturbation Theory Analysis of Fock Matrix

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) | π*(C-C)ring | ~5-10 | n → π* delocalization, stabilizing the amine group. |

| LP (O) | π*(C-C)ring | ~2-5 | n → π* delocalization from the methoxy group. |

Note: E(2) values are illustrative and represent typical ranges for such interactions in substituted aromatic systems.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. wolfram.comyoutube.com It provides a color-coded map of the electrostatic potential on the electron density surface, which is crucial for predicting and understanding intermolecular interactions and chemical reactivity. researchgate.netresearchgate.net

The different colors on an MEP map represent varying electrostatic potential values:

Red: Indicates regions of high electron density and negative electrostatic potential, typically associated with lone pairs on electronegative atoms (like oxygen and nitrogen). These are the most likely sites for electrophilic attack. youtube.com

Blue: Represents regions of low electron density and positive electrostatic potential, usually found around hydrogen atoms bonded to electronegative atoms. These are the sites susceptible to nucleophilic attack. youtube.com

Green/Yellow: Denotes regions of neutral or near-zero potential.

In this compound, the MEP map would be expected to show a negative potential (red) around the nitrogen of the amine group and the oxygen of the methoxy group, highlighting these as hydrogen bond acceptor sites. A positive potential (blue) would be anticipated around the hydrogen atoms of the amine group, indicating their role as hydrogen bond donors. The bromine atom often exhibits an area of positive potential along the C-Br bond axis (a "σ-hole"), making it a potential site for halogen bonding interactions. researchgate.net

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is essential for applications in optoelectronics, telecommunications, and optical data storage. jhuapl.edu Organic molecules, particularly those with a donor-π-acceptor (D-π-A) architecture, can exhibit significant NLO properties due to efficient intramolecular charge transfer (ICT). researchgate.net

The NLO response of a molecule is primarily characterized by its first-order hyperpolarizability (β). A large β value is indicative of a strong NLO response. Computational chemistry provides a powerful means to predict the NLO properties of new molecules by calculating parameters such as dipole moment (μ) and hyperpolarizability (β). researchgate.net

For this compound, the methoxy group (-OCH3) and the amine group (-NH2) act as electron donors, while the bromine atom (-Br) can act as an electron-withdrawing group, creating a modest D-A system mediated by the phenyl π-bridge. The presence of the bromine atom can enhance the molecular hyperpolarizability and favor the formation of non-centrosymmetric crystal structures, which is a prerequisite for second-harmonic generation (SHG) in the solid state. researchgate.net

Table 3: Predicted NLO Properties (Illustrative)

| Parameter | Value | Unit |

|---|---|---|

| Dipole Moment (μ) | ~2-4 | Debye |

Note: These values are estimations based on theoretical studies of similar aromatic compounds and serve as a general guideline. researchgate.net

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. nih.gov Molecules are not static but exist as an equilibrium of different conformers, and understanding their relative stabilities and the energy barriers between them is crucial for predicting their physical properties and biological activity.

For a flexible molecule like this compound, rotations around the single bonds (e.g., the C-C bond of the ethylamine (B1201723) side chain and the C-O bond of the methoxy group) give rise to various conformers. Computational methods, such as systematic searches or molecular dynamics simulations, can be used to explore the potential energy surface and identify the low-energy (most stable) conformers. nih.gov

Stereochemical Aspects and Enantioselective Approaches to 1 2 Bromo 5 Methoxyphenyl Ethan 1 Amine

Chirality of the Ethan-1-amine Stereocenter

1-(2-Bromo-5-methoxyphenyl)ethan-1-amine possesses a single stereocenter at the carbon atom of the ethan-1-amine backbone, which is bonded to four different substituents: the 2-bromo-5-methoxyphenyl group, a methyl group, an amino group, and a hydrogen atom. The presence of this chiral center means that the compound can exist as a pair of non-superimposable mirror images, known as enantiomers. These are designated as the (R)- and (S)-enantiomers based on the Cahn-Ingold-Prelog priority rules. The spatial arrangement of the substituents around this asymmetric carbon dictates the molecule's three-dimensional structure and its interaction with other chiral molecules, such as biological receptors.

Enantioselective Synthesis Strategies

The synthesis of single-enantiomer compounds is a significant challenge in organic chemistry. Several enantioselective strategies can be employed to obtain optically pure this compound.

Asymmetric Hydrogenation of Imines: A prominent method for the asymmetric synthesis of chiral amines is the catalytic hydrogenation of a prochiral imine precursor. For this compound, this would typically involve the hydrogenation of the corresponding imine derived from 1-(2-bromo-5-methoxyphenyl)ethan-1-one. This reaction is carried out in the presence of a chiral catalyst, often a transition metal complex (e.g., Rhodium, Ruthenium, or Iridium) with a chiral phosphine (B1218219) ligand. nih.gov The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.

Chiral Auxiliaries: The use of a chiral auxiliary is a well-established strategy to control stereochemistry. wikipedia.org In this approach, a chiral molecule (the auxiliary) is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of this compound, a prochiral precursor could be reacted with a chiral auxiliary to form a diastereomeric intermediate. Subsequent stereoselective reactions, followed by the removal of the auxiliary, would yield the desired enantiomerically enriched amine.

Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral small organic molecules, such as those derived from proline or cinchona alkaloids, can catalyze enantioselective reactions. For instance, an organocatalyst could be used in a reductive amination of 1-(2-bromo-5-methoxyphenyl)ethan-1-one to produce the chiral amine with high enantiomeric excess.

| Strategy | Description | Key Components |

| Asymmetric Hydrogenation | Catalytic reduction of a prochiral imine. | Chiral metal catalyst (e.g., Rh, Ru) with chiral ligands. |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct stereoselectivity. | A recoverable chiral molecule that is attached to the substrate. |

| Organocatalysis | Use of small chiral organic molecules as catalysts. | Chiral amines, acids, or other small organic molecules. |

Diastereoselective Synthesis Approaches

Diastereoselective synthesis involves the creation of a specific diastereomer. In the context of synthesizing a single enantiomer of this compound, a diastereoselective approach would typically involve reacting a racemic or prochiral precursor with a chiral resolving agent or a chiral auxiliary to form a mixture of diastereomers. These diastereomers have different physical properties (e.g., solubility, boiling point) and can be separated by conventional methods like crystallization or chromatography. Once separated, the desired diastereomer can be converted to the target enantiomerically pure amine.

Chiral Resolution Techniques

When an enantioselective synthesis is not feasible or does not provide sufficient enantiomeric purity, chiral resolution of a racemic mixture is often employed. This involves separating the two enantiomers of this compound.

Classical Resolution: This method involves the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid (e.g., tartaric acid, mandelic acid), to form a pair of diastereomeric salts. These salts can then be separated by fractional crystallization. Subsequent treatment of the separated diastereomeric salt with a base regenerates the corresponding pure enantiomer of the amine.

Chromatographic Resolution: Chiral chromatography is a powerful technique for separating enantiomers. A racemic mixture of this compound can be passed through a chromatography column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and their separation.

Determination of Enantiomeric Excess

After performing an enantioselective synthesis or chiral resolution, it is essential to determine the enantiomeric excess (ee) of the product. The enantiomeric excess is a measure of the purity of the sample in terms of one enantiomer over the other and is calculated as:

ee (%) = |([R] - [S]) / ([R] + [S])| * 100

Several analytical techniques can be used to determine the enantiomeric excess of this compound.

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and accurate methods. The sample is analyzed on an HPLC system equipped with a chiral column. The two enantiomers will separate and give two distinct peaks. The ratio of the areas of these peaks is used to calculate the enantiomeric excess.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: In the presence of a chiral shift reagent, the NMR spectra of the two enantiomers become distinguishable. The integration of the corresponding signals can be used to determine the ratio of the enantiomers.

| Technique | Principle | Output |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Two separate peaks with different retention times for each enantiomer. |

| NMR with Chiral Shift Reagents | Formation of diastereomeric complexes that have different NMR chemical shifts. | Separate signals for each enantiomer in the NMR spectrum. |

Applications in Advanced Organic Synthesis and Catalysis Involving 1 2 Bromo 5 Methoxyphenyl Ethan 1 Amine

Role as Chiral Building Block in Complex Molecule Synthesis

Chiral amines are fundamental components in the synthesis of a vast array of pharmaceuticals and biologically active compounds. The enantiopurity of these amines is often critical to the therapeutic efficacy of the final drug molecule. 1-(2-Bromo-5-methoxyphenyl)ethan-1-amine, available in its enantiomerically pure forms, serves as an excellent chiral building block.

The presence of the amine group allows for a variety of chemical transformations, including amide bond formation, alkylation, and reductive amination. These reactions enable the incorporation of the chiral ethylamine (B1201723) fragment into larger, more complex molecules. The bromo and methoxy (B1213986) substituents on the phenyl ring provide additional handles for further synthetic manipulations, such as cross-coupling reactions or electrophilic aromatic substitution, allowing for the construction of intricate molecular scaffolds with a high degree of stereochemical control.

Precursor for Advanced Aromatic and Heterocyclic Systems

The strategic placement of the bromo and methoxy groups on the aromatic ring of this compound makes it an ideal precursor for the synthesis of various aromatic and heterocyclic systems. The bromine atom can be readily transformed through a range of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds.

Furthermore, the amine functionality can participate in cyclization reactions to form nitrogen-containing heterocycles. For instance, it can be utilized in reactions like the Pictet-Spengler or Bischler-Napieralski reactions to construct tetrahydroisoquinoline frameworks, which are prevalent in many natural products and pharmacologically active compounds. The methoxy group can influence the regioselectivity of these cyclization reactions and can also be cleaved to reveal a phenol, providing another point for further functionalization.

Ligand Design and Coordination Chemistry

The development of novel chiral ligands is a cornerstone of asymmetric catalysis. The amine group in this compound provides a coordination site for transition metals, making it a valuable scaffold for the design of new chiral ligands. Through straightforward synthetic modifications, the amine can be incorporated into multidentate ligand frameworks, such as P,N-ligands or N,N-ligands.

For example, the amine can be reacted with a phosphine-containing moiety to generate chiral P,N-ligands. These ligands can then be coordinated to transition metals like palladium, rhodium, or iridium to create catalysts for a variety of asymmetric transformations, including hydrogenation, allylic alkylation, and C-H activation reactions. The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on the aromatic ring, thereby influencing the enantioselectivity of the catalyzed reaction.

Below is a table summarizing potential ligand types derived from this compound and their applications in catalysis.

| Ligand Type | Potential Metal Complex | Catalytic Application |

| Chiral P,N-Ligand | Palladium(II) | Asymmetric Allylic Alkylation |

| Chiral N,N-Ligand | Rhodium(I) | Asymmetric Hydrogenation |

| Schiff Base Ligand | Copper(II) | Asymmetric Cyclopropanation |

Intermediacy in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the rapid construction of complex molecules from three or more starting materials in a single step. The primary amine functionality of this compound makes it an ideal component for various MCRs.

In reactions such as the Ugi or Passerini reaction, the amine can react with a carbonyl compound, an isocyanide, and a carboxylic acid (in the Ugi reaction) to generate complex acyclic structures with a high degree of molecular diversity. The resulting products, bearing the chiral 1-(2-bromo-5-methoxyphenyl)ethyl moiety, can serve as valuable intermediates for the synthesis of libraries of compounds for drug discovery and other applications. The bromo and methoxy groups on the aromatic ring of the starting amine provide opportunities for post-MCR modifications, further expanding the chemical space that can be accessed.

Theoretical Studies and Structure Reactivity Relationships of 1 2 Bromo 5 Methoxyphenyl Ethan 1 Amine Analogues

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. uliege.be These models rely on calculating molecular descriptors, which are numerical values that encode structural, physicochemical, and electronic features of a molecule. nih.gov For analogues of 1-(2-Bromo-5-methoxyphenyl)ethan-1-amine, a QSRR model could be developed to predict a specific reactivity parameter, such as the rate constant for a given reaction.

The process involves building a dataset of structurally related phenethylamine (B48288) derivatives and their experimentally measured reactivity. Molecular descriptors are then calculated for each analogue. These can include:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Derived from the 3D structure (e.g., molecular volume, surface area).

Electronic descriptors: Related to the electron distribution (e.g., dipole moment, partial charges, HOMO/LUMO energies).

Physicochemical descriptors: Such as hydrophobicity (LogP) and polarizability.

Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are then employed to create a predictive model. nih.govnih.gov For instance, a hypothetical QSRR model for the N-acylation reactivity of phenethylamine analogues might yield an equation where reactivity is correlated with electronic and steric parameters of the substituents on the phenyl ring. Such models are valuable for predicting the reactivity of unsynthesized compounds, thereby saving time and resources. uliege.be

Table 1: Hypothetical QSRR Model Data for Phenethylamine Analogues

| Analogue Substituent (X) | Log(k_rel) (Reactivity) | Electronic Descriptor (σ_p) | Steric Descriptor (Es) |

| H | 0.00 | 0.00 | 0.00 |

| 4-Cl | 0.35 | 0.23 | -0.97 |

| 4-NO₂ | 1.10 | 0.78 | -2.52 |

| 4-OCH₃ | -0.45 | -0.27 | -0.55 |

| 2-Br, 5-OCH₃ | Predicted Value | Calculated | Calculated |

This interactive table presents hypothetical data to illustrate the components of a QSRR model, where k_rel is the relative rate constant and σ_p and Es are Hammett electronic and Taft steric parameters, respectively.

Computational Prediction of Reaction Pathways and Transition States

Computational quantum chemistry, particularly Density Functional Theory (DFT), allows for the detailed investigation of reaction mechanisms at the molecular level. nih.gov For an analogue like this compound, DFT can be used to map out the potential energy surface of a chemical reaction, identifying the lowest energy pathway from reactants to products. mdpi.com

This analysis involves locating and characterizing all stationary points on the potential energy surface, including:

Reactants and Products: Energy minima corresponding to stable molecules.

Intermediates: Local energy minima along the reaction coordinate, such as a zwitterionic intermediate in a nucleophilic substitution reaction. nih.gov

Transition States (TS): Energy maxima connecting reactants, intermediates, and products. The transition state represents the highest energy barrier that must be overcome for the reaction to proceed.

By calculating the free energy of activation (the energy difference between the reactants and the transition state), computational models can predict reaction rates and determine the rate-limiting step of a multi-step mechanism. nih.gov For example, a study on the SNAr reaction of substituted thiophenes with amines used DFT to confirm the formation of a zwitterionic intermediate via a highly dipolar transition state. nih.gov A similar approach could elucidate the mechanisms of reactions involving phenethylamine analogues, such as cyclization or substitution reactions.

Molecular Docking Studies for Theoretical Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov While often used in drug discovery, the methodology can be applied more broadly to predict non-covalent binding interactions without making any claims of biological activity. nih.govnih.gov For analogues of this compound, docking can predict how they might interact with a defined binding pocket of a macromolecule.

The process involves generating multiple conformations of the ligand and fitting them into the active site of the receptor. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating more favorable interactions. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces. researchgate.net

Studies on various phenethylamine derivatives have used docking simulations to understand their potential binding modes. biomolther.orgkoreascience.kr For example, docking results might show that the amine group of a phenethylamine analogue forms a hydrogen bond with an aspartate residue in a binding site, while the substituted phenyl ring engages in hydrophobic interactions with phenylalanine residues. nih.govbiomolther.org Different stereoisomers (R vs. S) can also be docked to predict which might form a more stable complex. nih.gov

Table 2: Example Molecular Docking Scores for Chiral Analogues

| Compound Analogue | Isomer | Docking Score (kcal/mol) | Key Predicted Interaction |

| 1-(4-chlorophenyl)ethan-1-amine | (S) | -6.8 | H-bond with Asp112 |

| 1-(4-chlorophenyl)ethan-1-amine | (R) | -6.2 | H-bond with Asp112 |

| This compound | (S) | -7.1 | H-bond with Asp112; Hydrophobic with Phe320 |

| This compound | (R) | -6.5 | H-bond with Asp112; Hydrophobic with Phe320 |

This interactive table provides illustrative docking scores against a hypothetical receptor to demonstrate how theoretical binding affinities can be compared. Lower scores suggest a more stable predicted interaction.

Analysis of Substituent Effects on Electronic Properties and Reactivity

The combined influence of these groups on the electron density distribution of the phenyl ring can be analyzed using computational methods. These analyses can predict:

Molecular Electrostatic Potential (MEP): Maps the electron density to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. nih.gov Electron-withdrawing substituents tend to lower the energies of both orbitals. researchgate.net

Natural Bond Orbital (NBO) Analysis: Investigates charge distribution and delocalization effects within the molecule.

The position of these substituents is also crucial. In this compound, the bromine is ortho to the ethanamine side chain, and the methoxy (B1213986) group is meta. This specific arrangement dictates the regioselectivity of electrophilic aromatic substitution reactions and modulates the acidity of the amine proton. Such analyses help rationalize observed reactivity patterns and predict the outcomes of reactions for new analogues. nih.gov

Design Principles for Novel Functional Materials

The theoretical understanding gained from the studies described above can establish design principles for novel functional materials based on the this compound scaffold. A functional material is one whose properties can be altered by external stimuli like electric or magnetic fields. researchgate.net

By systematically modifying the structure of the lead compound and using computational models to predict the resulting properties, new materials can be rationally designed. Key principles include:

Tuning Electronic Properties: QSRR and substituent effect analyses can guide the selection of different halogen or alkoxy groups to fine-tune the HOMO-LUMO gap, dipole moment, and polarizability of the molecule. This is crucial for designing materials with specific optical or electronic properties.

Controlling Supramolecular Architecture: Molecular docking and interaction energy calculations can predict how molecules will pack in a solid state. mdpi.com By engineering specific intermolecular interactions (e.g., hydrogen bonding, π–π stacking), it may be possible to create crystalline materials with desired architectures, such as porous frameworks or conductive stacks.

Predictive Synthesis: Computational predictions of reaction pathways and transition states can help identify the most efficient synthetic routes to target molecules, avoiding undesirable side products and optimizing reaction conditions.

This integrated approach of computational prediction and targeted synthesis accelerates the discovery of new functional materials with tailored properties for a variety of applications.

Conclusion and Future Research Directions

Summary of Current Academic Understanding

1-(2-Bromo-5-methoxyphenyl)ethan-1-amine is a substituted phenethylamine (B48288) characterized by a bromine atom at the ortho position and a methoxy (B1213986) group at the meta position of the phenyl ring, relative to the ethanamine side chain. psychonautwiki.orgwikipedia.org As a member of the broad class of phenethylamines, its chemical behavior is influenced by the electronic effects of these substituents on the aromatic ring and the reactivity of the primary amine group. csjmu.ac.inyoutube.com Substituted phenethylamines are a well-studied class of compounds, with many exhibiting significant biological activity, primarily due to their structural similarity to endogenous monoamine neurotransmitters. psychonautwiki.orgnih.govmdpi.comunodc.org

The presence of a chiral center at the alpha-carbon of the ethylamine (B1201723) side chain means that this compound exists as a pair of enantiomers. The stereochemistry of chiral amines is a critical determinant of their biological activity and pharmacological properties, as enantiomers can interact differently with chiral biological macromolecules such as receptors and enzymes. nih.gov While specific studies on the biological activity of this particular compound are not widely documented in publicly available literature, the general understanding of structure-activity relationships in phenethylamines suggests that the nature and position of the bromo and methoxy substituents would modulate its interaction with biological targets. biomolther.orgbiomolther.org

The academic understanding of this compound is largely based on its identity as a synthetic intermediate and a building block for more complex molecules. Its functional groups—the primary amine, the aryl bromide, and the methoxy ether—offer multiple points for chemical modification, making it a versatile scaffold in organic synthesis.

Unexplored Synthetic Avenues

While the synthesis of racemic this compound can be achieved through standard synthetic methodologies such as the reductive amination of the corresponding acetophenone, there are several unexplored avenues for its asymmetric synthesis to obtain enantiomerically pure forms.

Asymmetric Synthesis: Future research could focus on the development of stereoselective synthetic routes. mdpi.com This could involve the use of chiral auxiliaries, which can direct the stereochemical outcome of a reaction and are subsequently removed. nih.gov Another promising approach is the use of asymmetric catalysis, employing chiral catalysts to favor the formation of one enantiomer over the other. google.com Recent advances in the asymmetric synthesis of 2-arylethylamines have highlighted the potential of organocatalysis and transition-metal catalysis in achieving high enantioselectivity. mdpi.comacs.org

Enzymatic Resolution: The enzymatic kinetic resolution of racemic amines is a powerful and environmentally benign method for obtaining enantiomerically pure compounds. nih.govcapes.gov.brrsc.org This technique utilizes enzymes, such as lipases, that selectively acylate one enantiomer of the amine, allowing for the separation of the acylated product from the unreacted enantiomer. google.commdpi.com The application of this methodology to this compound has not been extensively reported and represents a significant area for future investigation.

Novel Synthetic Methodologies: Modern synthetic methods, such as the nickel/photoredox-catalyzed cross-electrophile coupling of aliphatic aziridines with aryl halides, present a novel and modular approach to the synthesis of β-phenethylamines. acs.orgnih.gov Exploring the application of such cutting-edge methodologies could provide more efficient and versatile routes to this compound and its derivatives.

Potential for Novel Reaction Discovery

The unique combination of functional groups in this compound provides a platform for the discovery of novel chemical reactions and the synthesis of new molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions: The aryl bromide moiety is a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. nih.govnih.gov These reactions would allow for the introduction of a wide range of substituents at the ortho position, leading to a diverse library of derivatives with potentially new chemical and biological properties.

Functionalization of the Amine Group: The primary amine group can be readily functionalized to form amides, sulfonamides, and other derivatives. These modifications can significantly alter the compound's physicochemical properties and biological activity. The exploration of novel derivatization reactions at the amine position could lead to the discovery of compounds with unique applications.

C-H Activation: The direct functionalization of C-H bonds is an increasingly important strategy in organic synthesis. researchgate.net Investigating the potential for regioselective C-H activation on the aromatic ring of this compound could open up new pathways for the synthesis of highly functionalized and complex molecules.

Advanced Computational Modeling Opportunities

Computational chemistry offers powerful tools to investigate the properties and reactivity of this compound at the molecular level, providing insights that can guide experimental work.

Density Functional Theory (DFT) Calculations: DFT calculations can be employed to determine the ground-state geometry, electronic structure, and spectroscopic properties of the molecule. researchgate.net Such studies can also be used to model reaction mechanisms and predict the regioselectivity and stereoselectivity of various transformations, aiding in the design of new synthetic routes and the understanding of its reactivity. acs.org

Molecular Docking and Dynamics Simulations: For potential applications in medicinal chemistry, molecular docking simulations can be used to predict the binding modes of the enantiomers of this compound to biological targets. nih.gov Molecular dynamics simulations can further provide insights into the stability of these interactions and the conformational changes that may occur upon binding. scirp.org

Predictive Modeling for Chiral Separations: Computational models can be developed to predict the enantioselective recognition of this compound by chiral stationary phases in chromatography or by chiral resolving agents. This can facilitate the development of efficient methods for the separation of its enantiomers.

Emerging Roles in Interdisciplinary Chemical Science

The unique structural features of this compound suggest its potential for a variety of applications across different fields of chemical science.

Medicinal Chemistry: As a substituted phenethylamine, this compound could serve as a scaffold for the design and synthesis of novel therapeutic agents. nih.govdntb.gov.ua The bromo and methoxy substituents provide opportunities for structure-activity relationship (SAR) studies to optimize binding to specific biological targets, such as neurotransmitter transporters or receptors. biomolther.orgbiomolther.orgacs.org

Chiral Chemistry: Enantiomerically pure forms of this compound could be valuable as chiral resolving agents for the separation of other racemic compounds or as chiral ligands in asymmetric catalysis. nih.govsigmaaldrich.com

Q & A

Q. What are the common synthetic routes for preparing 1-(2-Bromo-5-methoxyphenyl)ethan-1-amine, and what factors influence yield optimization?

The synthesis typically involves sequential functionalization of the phenyl ring. Key steps include:

- Halogenation and Methoxylation : Electrophilic bromination followed by methoxy group introduction via nucleophilic aromatic substitution or copper-catalyzed coupling .

- Chiral Amine Formation : Resolution of racemic mixtures using chiral auxiliaries or enantioselective reductive amination .

Yield Optimization Factors : - Temperature control during bromination to avoid di-substitution byproducts.

- Solvent polarity (e.g., DMF vs. THF) for methoxylation efficiency.

- Catalysts (e.g., Pd/Cu for coupling reactions) and stoichiometric ratios .

Q. How is the stereochemistry of this compound characterized, and what analytical techniques are most reliable?

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose derivatives) .

- X-ray Crystallography : Definitive stereochemical assignment via single-crystal analysis, refined using programs like SHELXL .

- Optical Rotation and CD Spectroscopy : Confirms enantiomeric purity and electronic transitions influenced by the chiral center .

Q. What role do the bromine and methoxy substituents play in the compound’s pharmacological activity?

- Bromine : Enhances lipophilicity and bioavailability, improving membrane permeability. It may also act as a hydrogen-bond acceptor in target interactions .

- Methoxy Group : Modulates electronic effects (e.g., resonance donation) on the aromatic ring, influencing binding affinity to receptors like serotonin or dopamine transporters .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

- Purity Assessment : Verify compound purity via NMR (>95%) and HPLC-MS to exclude impurities affecting activity .

- Enantiomeric Excess (ee) Validation : Ensure optical purity using chiral chromatography; even 5% impurity in the R-enantiomer can skew results .

- Assay Standardization : Control variables like cell line selection (e.g., HEK293 vs. CHO), incubation time, and buffer pH .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding poses with serotonin receptors (5-HT2A/2C), accounting for halogen bonding with bromine .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor stability over 100+ ns trajectories (e.g., GROMACS) to assess conformational changes .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC50 values for activity prediction .

Q. What methodologies optimize enantioselective synthesis of this compound for high optical purity?

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed cross-coupling to control stereochemistry .

- Dynamic Kinetic Resolution : Use enzymes (e.g., lipases) to selectively hydrolyze one enantiomer during synthesis .

- Continuous Flow Reactors : Enhance reaction control and scalability while minimizing racemization .

Q. How does the compound’s regioselectivity in electrophilic substitution reactions compare to analogs with different substituents?

- Bromine vs. Fluorine : Bromine’s higher electronegativity directs electrophiles to the para position relative to itself, while methoxy groups activate ortho/para positions. Comparative studies with 1-(2-Fluoro-5-methoxyphenyl) analogs show altered regioselectivity in nitration/sulfonation .

- Steric Effects : Bulkier substituents (e.g., trifluoromethoxy) reduce reaction rates at adjacent positions .

Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?

- Co-Crystallization : Use chiral counterions (e.g., tartrate) to stabilize crystal lattice formation .

- Solvent Screening : Test high-viscosity solvents (e.g., DMSO) or slow evaporation techniques to grow diffraction-quality crystals .

- Low-Temperature Data Collection : Reduces thermal motion artifacts, improving resolution (<1.0 Å) in X-ray datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.